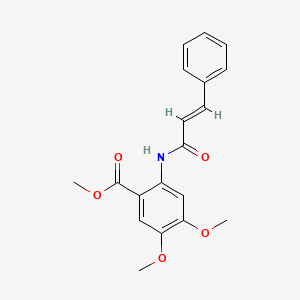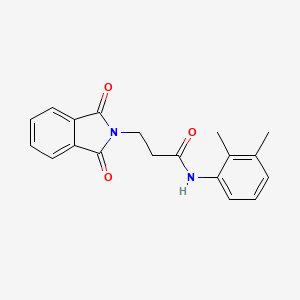
methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(cinnamoylamino)-4,5-dimethoxybenzoate, commonly known as MCD, is a chemical compound with potential applications in scientific research. MCD belongs to the class of cinnamoyl compounds and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of MCD is not fully understood. However, it has been suggested that MCD exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways. For example, MCD has been reported to inhibit the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins, which are mediators of inflammation. MCD has also been shown to activate the MAPK/ERK signaling pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
MCD has been shown to exhibit various biochemical and physiological effects. For example, MCD has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. MCD has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Furthermore, MCD has been reported to exhibit analgesic activity by modulating the activity of opioid receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to exhibit potent pharmacological effects. Furthermore, MCD has been shown to have low toxicity in animal models. However, there are also limitations to the use of MCD in lab experiments. For example, the solubility of MCD in aqueous solutions is limited, which may affect its bioavailability. Furthermore, the stability of MCD in solution may be affected by pH and temperature.
Direcciones Futuras
There are several future directions for the study of MCD. One potential direction is the investigation of the structure-activity relationship of MCD and its analogs. This may lead to the identification of more potent and selective compounds. Another direction is the investigation of the pharmacokinetics and pharmacodynamics of MCD in animal models and humans. This may provide insight into the optimal dosing regimen and potential side effects of MCD. Furthermore, the investigation of the potential of MCD as a photosensitizer in photodynamic therapy is an area of interest. Finally, the investigation of the potential of MCD as a therapeutic agent for Alzheimer's disease is an area of active research.
Conclusion:
In conclusion, MCD is a chemical compound with potential applications in scientific research. It has been synthesized using various methods and has been shown to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has several advantages for lab experiments, but there are also limitations to its use. Further research is needed to fully understand the mechanism of action of MCD and to identify its potential therapeutic applications.
Métodos De Síntesis
MCD has been synthesized using various methods, including the reaction of 2,4-dimethoxybenzoic acid with cinnamoyl chloride in the presence of a catalyst, the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a dehydrating agent, and the reaction of 2,4-dimethoxybenzoic acid with cinnamic acid in the presence of a coupling agent. The yield and purity of MCD depend on the synthesis method used.
Aplicaciones Científicas De Investigación
MCD has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been reported to exhibit antitumor, anti-inflammatory, and analgesic activities. MCD has also been investigated for its potential to inhibit the activity of acetylcholinesterase, an enzyme involved in the pathogenesis of Alzheimer's disease. Furthermore, MCD has been studied for its ability to induce apoptosis in cancer cells and for its potential as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
methyl 4,5-dimethoxy-2-[[(E)-3-phenylprop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-11-14(19(22)25-3)15(12-17(16)24-2)20-18(21)10-9-13-7-5-4-6-8-13/h4-12H,1-3H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXOKBZJSYLQEG-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C=CC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)/C=C/C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[3-(3-chlorophenyl)acryloyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B5820419.png)

![N-{[(5-iodo-2-pyridinyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5820433.png)





![N-[2-(4-methoxyphenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5820465.png)




![4-{5-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5820487.png)